molecular formula C18H18ClNO4S B2576546 1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one CAS No. 1705167-97-0

1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one

Cat. No.: B2576546
CAS No.: 1705167-97-0
M. Wt: 379.86
InChI Key: NOMQHOZKTIMVHS-UHFFFAOYSA-N
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Description

1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, often using phenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The azetidine ring, due to its ring strain, can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds like 1-azetidinecarboxylic acid and azetidine-2,4-dione share the azetidine ring structure.

    Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds containing the sulfonyl group.

    Phenoxy Compounds: Phenoxyacetic acid and its derivatives are similar in having the phenoxy group.

Uniqueness

1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-13-3-2-4-15(9-13)24-12-18(21)20-10-17(11-20)25(22,23)16-7-5-14(19)6-8-16/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMQHOZKTIMVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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